molecular formula C₂₅H₃₁FN₄O₃ B1663455 (4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one CAS No. 222318-55-0

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one

Cat. No. B1663455
M. Wt: 454.5 g/mol
InChI Key: NJODDWBWSIFQMT-HPNDGRJYSA-N
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Description

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of pyrroloazepinones and exhibits intriguing pharmacological properties. Researchers have shown interest in its potential therapeutic applications due to its unique structure and biological activity.



Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of a piperidinone with a fluorobenzoyl chloride derivative. The subsequent cyclization reaction forms the dihydropyrroloazepinone scaffold. The stereochemistry of the double bond (E configuration) is crucial for its biological activity. Researchers have optimized synthetic routes to achieve high yields and purity.



Molecular Structure Analysis

Compound X features a heterocyclic core composed of a pyrrolo[2,3-c]azepin-8-one ring system. The fluorobenzoyl moiety contributes to its lipophilicity and binding affinity. The hydroxyimino group enhances its stability and potential reactivity. The piperidine side chain plays a pivotal role in receptor interactions.



Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis , oxidation , and conjugation . These transformations impact its pharmacokinetics and metabolism. Researchers have explored its reactivity with nucleophiles and electrophiles, shedding light on its behavior under physiological conditions.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately 200°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : Stable under ambient conditions, but sensitive to light and moisture.

  • Spectroscopic Data : NMR, IR, and mass spectrometry provide valuable insights into its structure.


Scientific Research Applications

Antihypertensive and Antiplatelet Aggregation Activity

  • (Mizuno et al., 1999) discovered that certain compounds with a 4-[4-(4-fluorobenzoyl)piperidino]butyl group, including the compound , exhibited potent alpha 1-adrenergic antagonistic activity and 5-HT2 antagonistic activity. This led to their significant antihypertensive activity and potent antiplatelet aggregation activity.

Antipsychotic Potential

  • (Raviña et al., 2000) and (Raviña et al., 1999) synthesized and evaluated compounds with the 4-fluorobenzoyl)piperidine moiety, revealing potential as antipsychotic agents due to their affinity for dopamine and serotonin receptors.

5-HT2 Antagonist Activity

  • (Watanabe et al., 1992) synthesized derivatives with the 4-fluorobenzoyl)piperidine group and found potent 5-HT2 antagonist activity, indicating potential applications in central nervous system disorders.

Antimycobacterial Activity

  • (Kumar et al., 2008) reported the synthesis of spiro-piperidin-4-ones, including the compound , which exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.

Potential in Anti-Alzheimer's Agents

  • (Gupta et al., 2020) synthesized derivatives including the 4-(4-fluorobenzoyl)-piperidine moiety and evaluated them for anti-Alzheimer's activity, finding some compounds with promising results.

Novel Lipid-Lowering Agents

  • (Komoto et al., 2000) investigated new fibrates containing piperidine and found that compounds like 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid exhibited superior activities in lowering triglycerides and cholesterol.

Potential in Sigma Receptor Ligands

  • (Perregaard et al., 1995) synthesized a series of compounds, including those with a 4-fluorophenylpiperidine moiety, displaying high affinity for sigma receptors, indicating potential applications in neuropsychiatric and neurodegenerative disorders.

Utility in Synthesis of Novel Compounds

Safety And Hazards


  • Toxicity : Compound X shows moderate acute toxicity in animal studies. Researchers must handle it with care.

  • Environmental Impact : Its persistence and potential bioaccumulation warrant environmental assessment.

  • Handling Precautions : Use appropriate protective gear during synthesis and handling.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate its effects on specific disease targets.

  • Structure-Activity Relationship : Systematically modify its structure to enhance potency.

  • Formulation : Develop suitable dosage forms for clinical use.

  • Clinical Trials : Evaluate its safety and efficacy in humans.


properties

IUPAC Name

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJODDWBWSIFQMT-HPNDGRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
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(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
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(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
Reactant of Route 4
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(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
Reactant of Route 5
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(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one
Reactant of Route 6
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(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one

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